molecular formula C8H7NO4 B181349 4-Methyl-3-nitrobenzoic acid CAS No. 96-98-0

4-Methyl-3-nitrobenzoic acid

Cat. No.: B181349
CAS No.: 96-98-0
M. Wt: 181.15 g/mol
InChI Key: BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4 . It is a nitrated carboxylic acid, characterized by the presence of a methyl group and a nitro group attached to a benzene ring. This compound is known for its prismatic crystals or off-white powder appearance .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the nitro group in nitro compounds, like 4-Methyl-3-nitrobenzoic acid, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds .

Cellular Effects

It has been found to inhibit the migration of non-small cell lung cancer cells . This inhibition is likely due to the impairment in epithelial growth factor (EGF)-induced cofilin phosphorylation and actin polymerization .

Molecular Mechanism

It is known that nitro compounds can react with all bases, both organic and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .

Temporal Effects in Laboratory Settings

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Dosage Effects in Animal Models

It is known that the compound is likely of modest toxicity, with an LD50 (i.v., mouse) of 640 mg/kg .

Metabolic Pathways

It is known that nitro compounds can be prepared by nitration of alkanes at high temperatures in the vapor phase .

Transport and Distribution

It is known that carboxylic acids, like this compound, are slightly soluble in water .

Subcellular Localization

It is known that nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrobenzoic acid can be synthesized through various methods. One common method involves the selective oxidation of 2,4-dimethyl nitrobenzene using diluted nitric acid as the oxidant. The reaction conditions include controlled feed ratio, reaction temperature, pressure, and time to achieve a high yield . Another method involves the oxidation of 3-nitrobenzaldehyde .

Industrial Production Methods: In industrial settings, the production of this compound often employs nitric acid oxidation due to its cost-effectiveness and environmental benefits. This method replaces stronger oxidizing agents like potassium permanganate and potassium dichromate, making the process safer and more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 4-Methyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

4-Methyl-3-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 3-Methylbenzoic acid

Comparison: 4-Methyl-3-nitrobenzoic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents affects its reactivity and physical properties, distinguishing it from other nitrobenzoic acids .

Properties

IUPAC Name

4-methyl-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 4-METHYL-3-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID6025642
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Molecular Weight

181.15 g/mol
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Physical Description

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

96-98-0
Record name 4-METHYL-3-NITROBENZOIC ACID
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Melting Point

369 to 374 °F (NTP, 1992)
Record name 4-METHYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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